6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
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Overview
Description
6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridazin-3-amine core with various substituents, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridazin-3-amine core, followed by the introduction of the cyclohexanecarbonylpiperazinyl and methylpyridinyl groups through various coupling reactions. Common reagents used in these steps include:
Cyclohexanecarbonyl chloride:
Piperazine: for the formation of the piperazinyl moiety.
4-methylpyridine: for the methylpyridinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of heterocyclic compounds with biological targets.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
6-(4-cyclohexanecarbonylpiperazin-1-yl)pyridazin-3-amine: Lacks the methylpyridinyl group.
N-(4-methylpyridin-2-yl)pyridazin-3-amine: Lacks the cyclohexanecarbonylpiperazinyl group.
Uniqueness
The uniqueness of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
cyclohexyl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-16-9-10-22-19(15-16)23-18-7-8-20(25-24-18)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQRVFMYQUZRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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